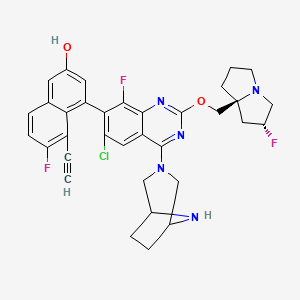![molecular formula C24H35N5O5 B12425243 ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B12425243.png)
ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N’-hidroxicarbamimidoyl]fenil]metilcarbamoyl]azetidin-1-il]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriociclohexil)etil]amino]acetato de etilo es un complejo compuesto orgánico con posibles aplicaciones en varios campos como la química, la biología y la medicina. Este compuesto presenta una estructura única que incluye múltiples grupos funcionales, lo que lo convierte en un tema de interés para la investigación científica y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N’-hidroxicarbamimidoyl]fenil]metilcarbamoyl]azetidin-1-il]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriociclohexil)etil]amino]acetato de etilo generalmente implica reacciones orgánicas de varios pasos. El proceso puede comenzar con la preparación de compuestos intermedios, seguido de reacciones de acoplamiento, pasos de protección y desprotección, y procesos de purificación. Las condiciones de reacción específicas, como la temperatura, el solvente y los catalizadores, se optimizan para lograr un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. El uso de tecnologías avanzadas como la detección de alto rendimiento y la optimización de procesos garantiza una producción eficiente y rentable.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N’-hidroxicarbamimidoyl]fenil]metilcarbamoyl]azetidin-1-il]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriociclohexil)etil]amino]acetato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila o electrófila, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases, agentes oxidantes, agentes reductores y solventes como etanol, metanol y diclorometano. Las condiciones de reacción, como la temperatura, la presión y el pH, se controlan cuidadosamente para lograr el resultado deseado.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de la ruta de reacción y las condiciones específicas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
Química
En química, el 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N’-hidroxicarbamimidoyl]fenil]metilcarbamoyl]azetidin-1-il]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriociclohexil)etil]amino]acetato de etilo se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, este compuesto se puede estudiar por sus posibles interacciones con moléculas biológicas como proteínas, enzimas y ácidos nucleicos. Se puede utilizar en ensayos para investigar sus efectos en los procesos y vías celulares.
Medicina
En el campo de la medicina, el 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N’-hidroxicarbamimidoyl]fenil]metilcarbamoyl]azetidin-1-il]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriociclohexil)etil]amino]acetato de etilo puede tener posibles aplicaciones terapéuticas. La investigación puede centrarse en su eficacia y seguridad como candidato a fármaco para tratar diversas enfermedades.
Industria
En aplicaciones industriales, este compuesto se puede utilizar en el desarrollo de nuevos materiales, catalizadores y procesos químicos. Sus propiedades únicas lo convierten en un componente valioso en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción del 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N’-hidroxicarbamimidoyl]fenil]metilcarbamoyl]azetidin-1-il]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriociclohexil)etil]amino]acetato de etilo implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en los procesos celulares. Los efectos del compuesto están mediados por la unión a estos objetivos, lo que lleva a cambios en las vías de señalización celular y las respuestas fisiológicas.
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares al 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N’-hidroxicarbamimidoyl]fenil]metilcarbamoyl]azetidin-1-il]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriociclohexil)etil]amino]acetato de etilo pueden incluir otros derivados de azetidinilo, compuestos carbamoil y moléculas deuteradas.
Unicidad
La singularidad de este compuesto radica en su combinación específica de grupos funcionales y la parte ciclohexílica deuterada. Esta estructura única puede conferir propiedades específicas como una mayor estabilidad, una reactividad alterada y posibles beneficios terapéuticos.
Propiedades
Fórmula molecular |
C24H35N5O5 |
|---|---|
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate |
InChI |
InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)/t19-,21+/m0/s1/i3D2,4D2,5D2,6D2,7D2,17D |
Clave InChI |
ZXIBCJHYVWYIKI-GLJPWUSYSA-N |
SMILES isomérico |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C(=N/O)/N)NCC(=O)OCC)([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







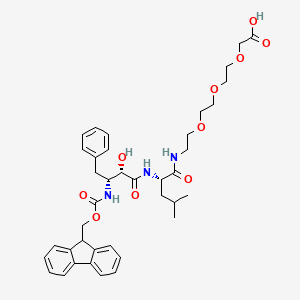
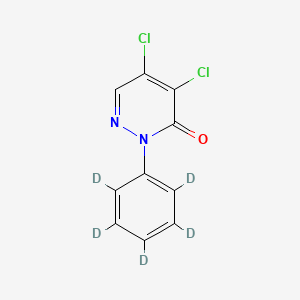
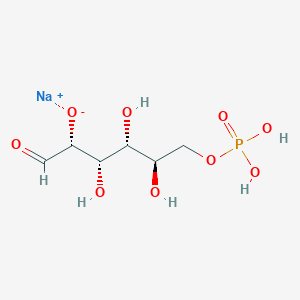


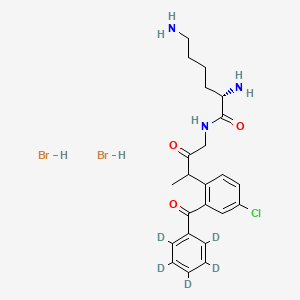

![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)
